

Physical and chemical properties of Apigenin 7-O-methylglucuronide.

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Compound of Interest

Compound Name: *Apigenin 7-O-methylglucuronide*

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Apigenin 7-O-methylglucuronide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-O-methylglucuronide is a naturally occurring flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. As a derivative of apigenin, a well-researched flavone with known anti-inflammatory, antioxidant, and anticancer properties, **Apigenin 7-O-methylglucuronide** is of significant interest to the scientific community. This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols for isolation and characterization, and the known signaling pathways associated with this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

The physical and chemical properties of **Apigenin 7-O-methylglucuronide** are summarized in the table below. It is important to note that while some data are from experimental studies, others are predicted values due to the limited availability of comprehensive experimental data for this specific compound.

Property	Value	Source
Molecular Formula	C ₂₂ H ₂₀ O ₁₁	[1][2]
Molecular Weight	460.39 g/mol	[2]
Melting Point	155-158 °C (for Apigenin 7-O-β-D-glucuronide methyl ester)	[3]
Boiling Point	Not experimentally determined. Flavonoid glycosides are heat-sensitive and may decompose at high temperatures. Extraction under vacuum can be employed.	[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Pyridine, Methanol, and Ethanol.[3] Slightly soluble in water.	
pKa (Strongest Acidic)	~2.74 (Predicted for Apigenin 7-O-glucuronide)	[5]
Appearance	Yellow powder	[6]
UV-Vis (λ _{max})	267, 335 nm (in Methanol for Apigenin 7-O-glucuronide)	[7]

Experimental Protocols

Isolation and Purification from Plant Material (General Protocol)

This protocol is a generalized procedure based on methods used for the isolation of apigenin glycosides from plant sources.

1. Extraction:

- Air-dried and powdered plant material (e.g., leaves of *Manilkara zapota*) is extracted with a suitable solvent, such as ethyl acetate or methanol, using methods like maceration or Soxhlet extraction.[8]

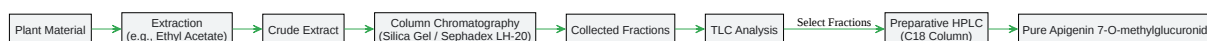
2. Fractionation:

- The crude extract is concentrated under reduced pressure.
- The concentrated extract is then subjected to column chromatography over silica gel or Sephadex LH-20.[9]
- Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient).

3. Purification:

- Fractions containing the target compound, as identified by Thin Layer Chromatography (TLC), are pooled.
- Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. A suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid, is used for elution.[10][11]

Workflow for Isolation and Purification:



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Caption: General workflow for the isolation and purification of **Apigenin 7-O-methylglucuronide**.

Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent, such as DMSO- d_6 or CDCl_3 .^[3]
- The chemical shifts (δ) are reported in ppm relative to the solvent peak. These spectra are crucial for elucidating the chemical structure, including the position of the methyl and glucuronide moieties.

2. Mass Spectrometry (MS):

- Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight and fragmentation pattern.
- High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

- FTIR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl ($-\text{OH}$), carbonyl ($\text{C}=\text{O}$), and aromatic ($\text{C}=\text{C}$) groups.

Synthesis (Plausible Biosynthesis Pathway)

A complete chemical synthesis protocol for **Apigenin 7-O-methylglucuronide** is not readily available in the reviewed literature. However, a biological synthesis route can be proposed based on existing research on flavonoid biosynthesis.

1. Conversion of Naringenin to Apigenin:

- The flavanone naringenin can be converted to the flavone apigenin using the enzyme flavone synthase (FNS).

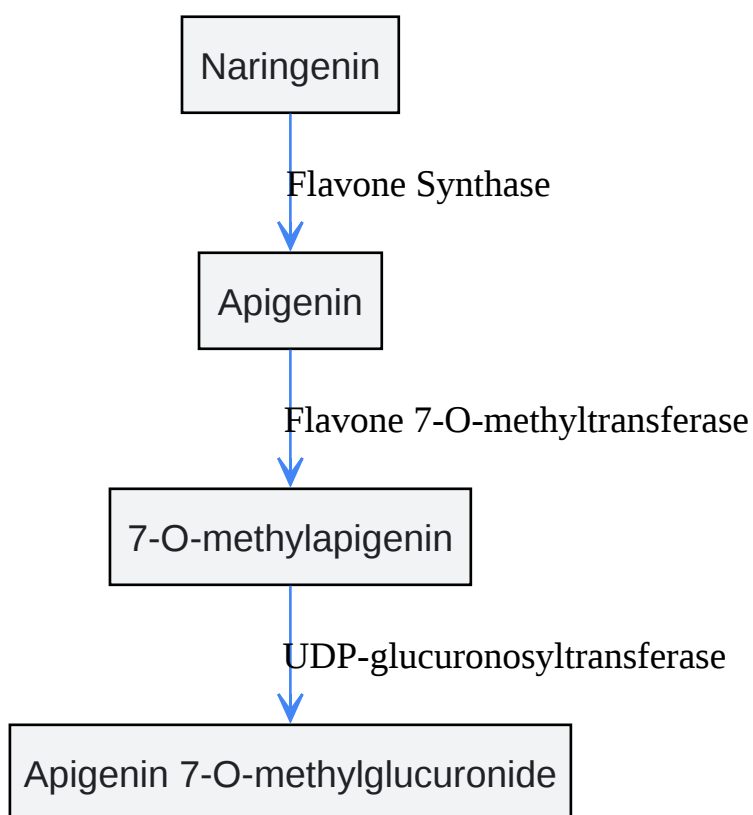
2. Methylation of Apigenin:

- A flavone 7-O-methyltransferase can then catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to the 7-hydroxyl group of apigenin, yielding 7-O-methylapigenin (genkwanin).

3. Glucuronidation:

- Finally, a UDP-glucuronosyltransferase (UGT) can transfer a glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to the appropriate position on the 7-O-methylapigenin backbone.

Biosynthesis Pathway Diagram:



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Caption: Plausible biosynthesis pathway for **Apigenin 7-O-methylglucuronide**.

Signaling Pathways

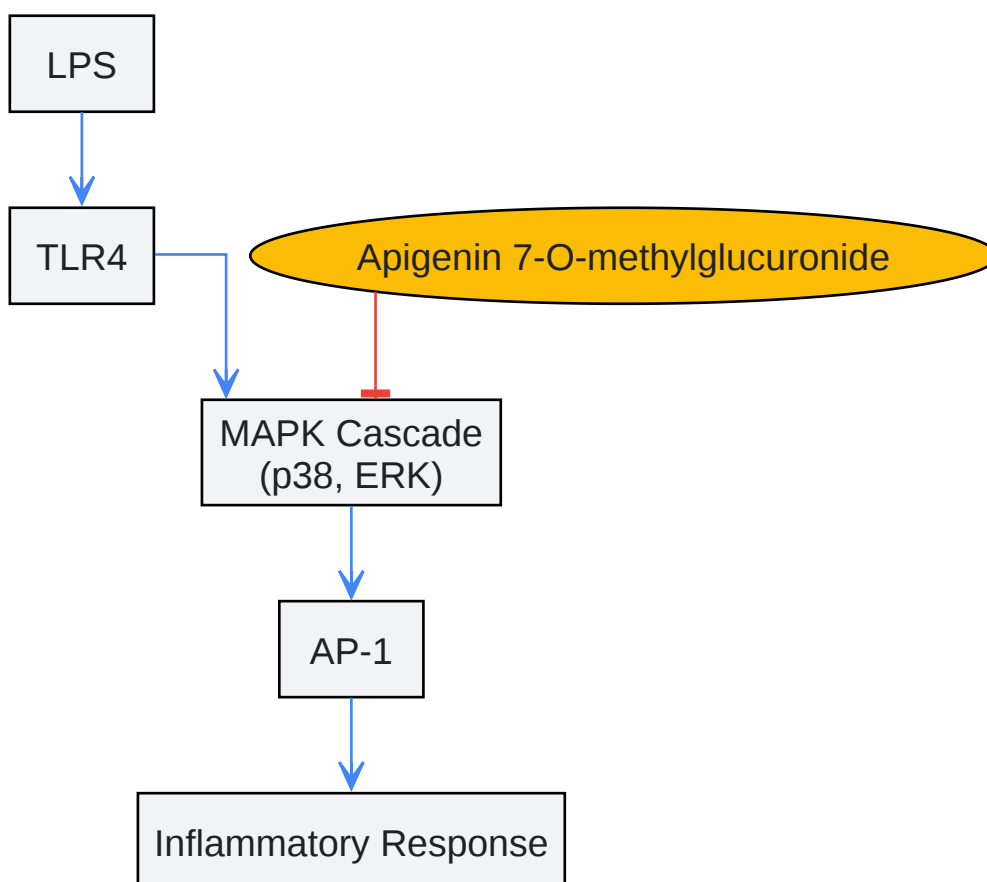
Apigenin and its glycosides, including Apigenin 7-O-glucuronide, have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

Apigenin 7-O-glucuronide has been demonstrated to inhibit the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK), which are key components of the MAPK

signaling cascade.[3] This inhibition leads to a downstream reduction in the inflammatory response.

MAPK Signaling Inhibition Diagram:



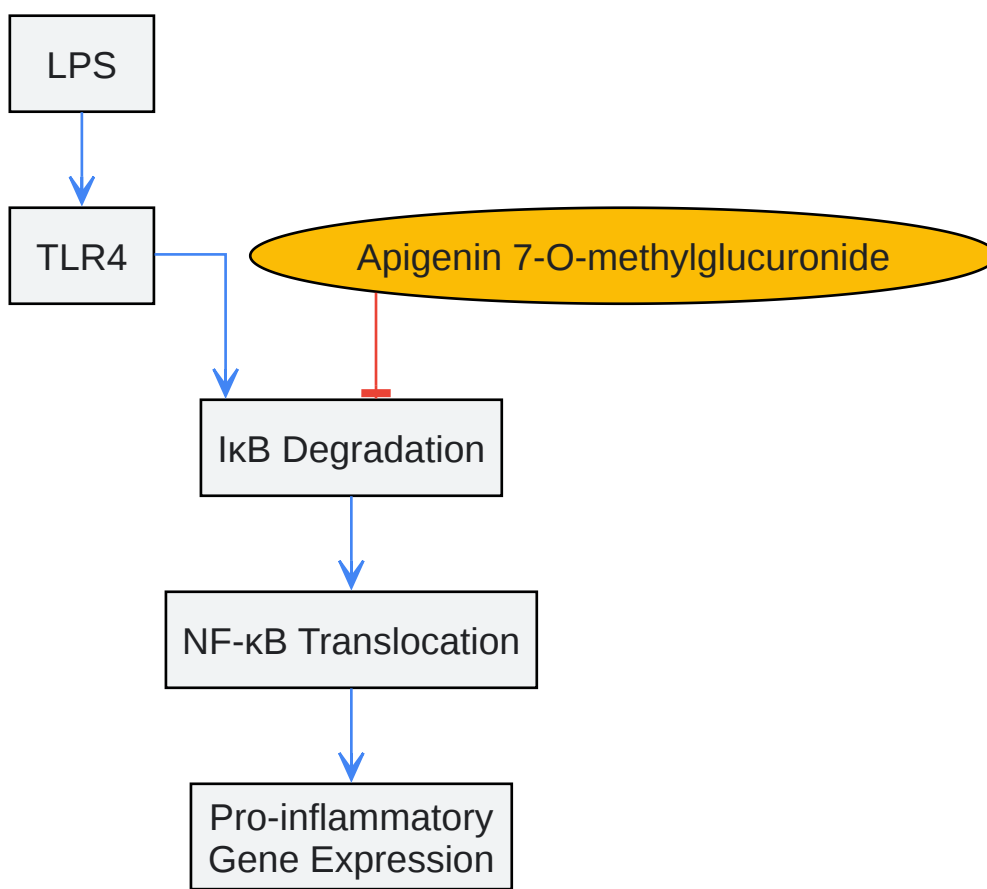
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Caption: Inhibition of the MAPK signaling pathway by **Apigenin 7-O-methylglucuronide**.

NF- κ B Signaling Pathway

Apigenin glycosides have been shown to inhibit the activation of the NF- κ B pathway.[2] This is achieved by preventing the degradation of the inhibitor of κ B (I κ B), which in turn blocks the translocation of the p65 subunit of NF- κ B into the nucleus. This sequestration of NF- κ B in the cytoplasm prevents the transcription of pro-inflammatory genes.

NF- κ B Signaling Inhibition Diagram:



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Caption: Inhibition of the NF-κB signaling pathway by **Apigenin 7-O-methylglucuronide**.

Conclusion

Apigenin 7-O-methylglucuronide is a flavonoid derivative with significant potential for further investigation. This guide has provided a consolidated overview of its known physical and chemical properties, methodologies for its study, and its interaction with key cellular signaling pathways. While there are still gaps in the experimental data for certain properties, the information compiled here serves as a solid foundation for future research and development endeavors in the fields of medicinal chemistry and pharmacology. The elucidation of its precise mechanisms of action and the development of efficient synthesis methods will be crucial steps in unlocking the full therapeutic potential of this promising natural compound.

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